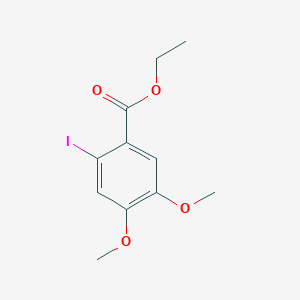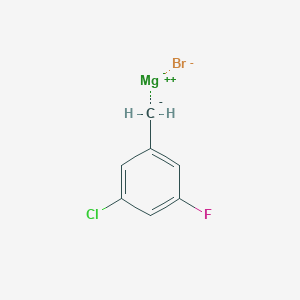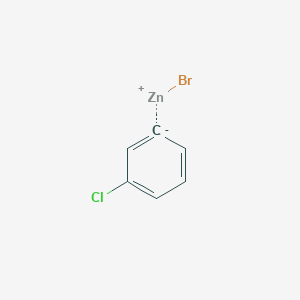
4-Isobutylphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutylphenylzinc bromide is an organometallic compound widely used in organic synthesis. This compound, with the molecular formula C10H13BrZn, is known for its versatility as a reagent in various chemical reactions. It is commonly utilized in medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isobutylphenylzinc bromide can be synthesized through the reaction of 4-isobutylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of 4-isobutylphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture under an inert atmosphere at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often supplied as a 0.50 M solution in THF for ease of handling and application .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isobutylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a palladium catalyst.
Coupling Reactions: Reagents such as boronic acids or esters are used, with palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds.
Applications De Recherche Scientifique
4-Isobutylphenylzinc bromide is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It finds applications in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-isobutylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out .
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 4-Ethylphenylzinc bromide
Comparison: 4-Isobutylphenylzinc bromide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous. Compared to similar compounds, it offers different reactivity and selectivity profiles, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
bromozinc(1+);2-methylpropylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-9(2)8-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHWJOYMMEYMJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)


